molecular formula C9H15NS B598664 (R)-(-)-1-Cyclohexylethyl isothiocyanate CAS No. 196402-21-8

(R)-(-)-1-Cyclohexylethyl isothiocyanate

Cat. No. B598664
CAS RN: 196402-21-8
M. Wt: 169.286
InChI Key: KMMWHCFHXACMCZ-MRVPVSSYSA-N
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Description

Isothiocyanates are a class of small molecular compounds with the structure of –N=C=S. They are abundant in Brassicaceae or Cruciferae vegetables such as broccoli, radish, and cabbage . They can be artificially synthesized when used as food additives or essential oils .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . The classification of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

Isothiocyanates are a family of organic chemicals which have one or more N=C=O functional groups bonded to the molecule . Commercially available isocyanate preparations are either solids or viscous liquids .

Mechanism of Action

Isothiocyanates may modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . They activate caspase 9-mediated apoptosis, apparently resulting from mitochondrial damage, and also activate caspase 8 .

Safety and Hazards

Isothiocyanates are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer .

properties

IUPAC Name

[(1R)-1-isothiocyanatoethyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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